(R)-Cyclohexylphenylacetic acid

Description

Significance of Alpha-Stereogenic Carboxylic Acids in Contemporary Organic Synthesis

Carboxylic acids that possess a stereogenic center at the alpha-position (the carbon atom adjacent to the carboxyl group) are of profound importance in modern organic synthesis. rsc.org These molecules are fundamental building blocks for a vast array of biologically active compounds, including natural products and pharmaceuticals. rsc.org Their prevalence in these critical areas has driven the development of numerous sophisticated methods for their synthesis in an enantiomerically pure form. rsc.org

The ability to introduce a specific stereocenter at the alpha-position allows chemists to construct complex molecular architectures with precise three-dimensional control. This control is paramount, as the biological activity of a chiral molecule is often dictated by its specific enantiomeric form. Furthermore, these chiral acids are not only synthetic targets but also serve as privileged chiral ligands and catalysts in other asymmetric transformations. rsc.org

Structural Characteristics and Chirality of (R)-Cyclohexylphenylacetic Acid

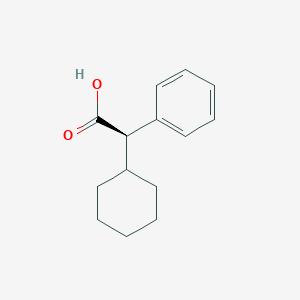

The defining feature of this compound is its chirality. The molecule consists of a central alpha-carbon bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), a phenyl group (-C6H5), and a cyclohexyl group (-C6H11). This arrangement creates a stereocenter, meaning the molecule is non-superimposable on its mirror image, which is known as (S)-Cyclohexylphenylacetic acid.

The "(R)" designation in its name refers to the specific spatial arrangement of these groups around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This specific configuration is crucial for its function in asymmetric synthesis.

Below is a table summarizing the key chemical properties of Cyclohexylphenylacetic acid.

| Property | Value |

| Chemical Formula | C14H18O2 nist.gov |

| Molecular Weight | 218.29 g/mol nist.govnih.gov |

| IUPAC Name | (2R)-2-cyclohexyl-2-phenylacetic acid |

| Synonyms | α-Cyclohexylphenylacetic acid nist.gov |

| CAS Registry Number | 3894-09-5 nist.gov |

Note: The data presented is for the general structure of Cyclohexylphenylacetic acid. The (R)-isomer will have the same formula and molecular weight.

Overview of Research Trajectories for Cyclohexylphenylacetic Acid Derivatives

Research involving phenylacetic acid and its derivatives is an active area of investigation, driven by their potential as starting materials for a variety of functionalized molecules. mdpi.comresearchgate.net Phenylacetic acid derivatives are versatile scaffolds that appear in numerous compounds, including those with anti-inflammatory properties. ontosight.ainih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-cyclohexyl-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJLPPDFIRPBDA-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R Cyclohexylphenylacetic Acid and Its Enantiomers

Strategies for Racemic Cyclohexylphenylacetic Acid Synthesis

The preparation of racemic cyclohexylphenylacetic acid serves as a fundamental basis for obtaining the individual enantiomers through subsequent resolution or as a target for direct asymmetric synthesis.

Conventional Approaches to Substituted Phenylacetic Acids

Several classical organic reactions provide access to the general structure of substituted phenylacetic acids. These methods are foundational in synthetic organic chemistry.

One prominent method is the Willgerodt-Kindler reaction , which converts aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids. This reaction typically involves heating the ketone with ammonium (B1175870) polysulfide (Willgerodt reaction) or with sulfur and an amine like morpholine (B109124) (Willgerodt-Kindler modification). The reaction is notable for the apparent migration of the carbonyl group to the terminal position of the alkyl chain. For instance, acetophenone (B1666503) can be converted to phenylacetamide and subsequently phenylacetic acid.

Another versatile route is the hydrolysis of nitriles . α-Aryl nitriles, which can be prepared through various methods including the Strecker synthesis, can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. Acid-catalyzed hydrolysis, often with hydrochloric or sulfuric acid, directly produces the carboxylic acid, while basic hydrolysis initially forms a carboxylate salt that requires subsequent acidification.

The Darzens condensation (or glycidic ester condensation) offers an alternative pathway. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent hydrolysis and decarboxylation of the glycidic ester can lead to an aldehyde or ketone, which can be further oxidized to the carboxylic acid.

The Strecker synthesis , while primarily known for producing α-amino acids from aldehydes or ketones, can be adapted. It involves the reaction of a carbonyl compound with an amine and cyanide, followed by hydrolysis. By modifying the nitrogen source and reaction conditions, it can be a pathway to other α-substituted carboxylic acids.

Specific Chemical Transformations for Cyclohexylphenylacetic Acid Formation

To form racemic cyclohexylphenylacetic acid specifically, the aforementioned general methods can be applied to appropriate precursors. A logical precursor for this target molecule is cyclohexyl phenyl ketone .

The synthesis of cyclohexyl phenyl ketone can be achieved through a Friedel-Crafts reaction between cyclohexanecarbonyl chloride and benzene, catalyzed by a Lewis acid such as aluminum trichloride. The necessary cyclohexanecarbonyl chloride can be prepared from cyclohexanecarboxylic acid by reacting it with a chlorinating agent like thionyl chloride or phosphorus trichloride.

Once cyclohexyl phenyl ketone is obtained, the Willgerodt-Kindler reaction is a direct method to convert it into cyclohexylphenylacetic acid. The reaction would proceed by heating cyclohexyl phenyl ketone with sulfur and morpholine to form an intermediate thioamide. Subsequent hydrolysis of this thioamide would yield the desired racemic cyclohexylphenylacetic acid.

Table 1: Synthesis of Cyclohexyl Phenyl Ketone

| Step | Reactants | Reagents/Catalysts | Product | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| 1 | Cyclohexanecarboxylic Acid | Thionyl Chloride or Phosphorus Trichloride | Cyclohexanecarbonyl Chloride | ~91.7% | |

| 2 | Benzene, Cyclohexanecarbonyl Chloride | Aluminum Trichloride | Cyclohexyl Phenyl Ketone | ~88.7% |

Asymmetric Synthesis Approaches for Enantiopure (R)-Cyclohexylphenylacetic Acid

The direct synthesis of a single enantiomer, such as this compound, is highly desirable to avoid the often inefficient step of resolving a racemic mixture. Enantioselective catalysis is the most powerful tool for this purpose.

Enantioselective Catalysis

Catalytic asymmetric synthesis aims to produce a chiral molecule from an achiral or racemic precursor using a small amount of a chiral catalyst. These methods are broadly categorized into organocatalysis and transition metal catalysis.

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. In the context of α-chiral carboxylic acids, several strategies have been developed. Chiral amine-thiourea catalysts derived from carbohydrates and amino acids have been successfully used in asymmetric Michael additions to form precursors for optically active compounds. For example, the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral organocatalysts, can generate intermediates that are then converted to the desired chiral acids.

Another approach involves the asymmetric alkylation of carboxylic acid precursors. Chiral phase-transfer catalysts, such as those derived from L-amino acids, have been employed for the enantioselective alkylation of substrates like 5H-oxazol-4-ones, which serve as precursors to α-hydroxy carboxylic acids. While not a direct synthesis of this compound, these methodologies demonstrate the potential of organocatalysis to create α-chiral centers with high enantioselectivity, which could be adapted for the target molecule.

Transition metal complexes featuring chiral ligands are extensively used for a vast array of asymmetric transformations. The synthesis of α-arylalkanoic acids, a class to which cyclohexylphenylacetic acid belongs, has been a significant focus.

One of the most powerful methods is asymmetric hydrogenation. The enantioselective hydrogenation of a suitably substituted α,β-unsaturated carboxylic acid using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can directly afford the desired enantiomerically enriched saturated carboxylic acid.

Another strategy involves catalytic asymmetric C-H activation. Palladium catalysts, for instance, can direct the arylation of C-H bonds. While more complex, this approach offers novel synthetic routes. Furthermore, cobalt-catalyzed asymmetric hydroalkylation has

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves the use of oxazolidinones as chiral auxiliaries. For instance, N-acyl-oxazolidinones can be alkylated with cyclohexylphenylmethyl halides. The steric hindrance provided by the auxiliary directs the incoming alkyl group to a specific face of the enolate, leading to a diastereoselective product. Subsequent hydrolysis of the oxazolidinone yields the desired (R)- or (S)-cyclohexylphenylacetic acid. The efficiency of this method is highly dependent on the choice of the auxiliary, the base, and the reaction conditions. For example, while some auxiliaries may offer modest diastereoselectivity, others like Oppolzer's camphor (B46023) sultam can achieve excellent results with diastereomeric ratios as high as 98:2. researchgate.net

Another approach utilizes a temporary stereocenter. rsc.org This involves a sequence of reactions, such as an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction, to achieve the asymmetric synthesis of the target molecule. rsc.org The stereocenter created in the initial aldol reaction directs the subsequent diastereoselective reaction, and is then removed to yield the enantiopure product. rsc.org

| Chiral Auxiliary | Diastereomeric Ratio (dr) | Reference |

| (±)-trans-2-trityl-1-cyclohexanol ((±)-TTC) | 97:3 | researchgate.net |

| N-(2-bromopropionyl)-4R-phenyloxazolidin-2-one | 61:39 | researchgate.net |

| Oppolzer's camphor sultam | 98:2 | researchgate.net |

Biocatalytic Routes towards Chiral Cyclohexylphenylacetic Acid Derivatives

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. Enzymes, such as lipases and esterases, can exhibit high enantioselectivity and regioselectivity under mild reaction conditions.

For the synthesis of chiral cyclohexylphenylacetic acid derivatives, enzymatic kinetic resolution of a racemic ester is a common approach. In this process, an enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For example, a lipase (B570770) from Candida rugosa can be used to selectively hydrolyze the (S)-ester, allowing for the isolation of the (R)-acid. The efficiency of the resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

Whole-cell biocatalysis, utilizing microorganisms such as unconventional yeasts, also presents a viable route. unimi.it These methods can offer the advantage of not requiring purified enzymes, which can be costly. unimi.it For instance, whole cells of Pichia glucozyma have been investigated for their biocatalytic potential in transforming various substrates. unimi.it

Chiral Pool Synthesis Strategies for Enantiomeric Enrichment

Chiral pool synthesis utilizes readily available and inexpensive enantiomerically pure natural products as starting materials. These natural products, such as terpenes, amino acids, and carbohydrates, possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations.

For the synthesis of this compound, a potential chiral pool starting material could be a chiral terpene like (+)-citronellal. nih.gov The synthesis would involve a sequence of reactions to modify the carbon skeleton and introduce the necessary functional groups while preserving the initial stereocenter. The creativity of the synthetic chemist plays a crucial role in designing an efficient pathway from the chosen chiral starting material to the final product. nih.gov The availability and cost of the starting terpene are also important considerations in this strategy. nih.gov

Enantiomeric Resolution Techniques for Cyclohexylphenylacetic Acid

When a racemic mixture of cyclohexylphenylacetic acid is produced, resolution techniques are employed to separate the two enantiomers. These methods are based on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. wikipedia.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org

This difference in solubility allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer dissolved. The crystallized salt can then be collected, and the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. The success of this method depends on finding a suitable resolving agent and crystallization solvent that provide a significant difference in the solubilities of the two diastereomeric salts. rsc.orgmpg.de The process can be optimized by carefully controlling parameters such as temperature. rsc.org

| Resolving Agent | Target Enantiomer | Key Principle |

| Enantiomerically pure chiral amine | (R)- or (S)-Cyclohexylphenylacetic acid | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. |

Chromatographic Enantioseparation Methods

Chromatographic techniques offer powerful alternatives for the separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. youtube.comyoutube.com

Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used analytical and preparative technique for separating enantiomers. nih.govresearchgate.net In chiral HPLC, the racemic mixture is passed through a column packed with a chiral stationary phase (CSP). youtube.comyoutube.com The CSP is composed of a chiral material that creates a chiral environment where the enantiomers can form transient diastereomeric complexes. researchgate.net

The differential stability of these complexes for the (R) and (S) enantiomers results in different retention times on the column, allowing for their separation and quantification. youtube.com Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins, each offering different selectivity for various classes of chiral compounds. youtube.comnih.gov The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. youtube.com

| HPLC Column Type | Principle of Separation | Application |

| Chiral Stationary Phase (CSP) | Differential interaction (e.g., formation of transient diastereomeric complexes) between the enantiomers and the chiral stationary phase, leading to different retention times. | Analytical and preparative separation of (R)- and (S)-Cyclohexylphenylacetic acid. |

Derivatization and Analogues of R Cyclohexylphenylacetic Acid

Synthesis of Structurally Modified Cyclohexylphenylacetic Acid Derivatives

The synthesis of structurally modified derivatives of cyclohexylphenylacetic acid often involves strategic alterations to either the cyclohexyl or the phenyl ring. These modifications are crucial for exploring the structure-activity relationships of resulting compounds.

One of the primary methods for preparing the core structure of cyclohexylphenylacetic acid involves the manipulation of related compounds like cyclohexylphenylglycolic acid. This latter compound can be synthesized through methods such as the selective hydrogenation of phenyl mandelic acid or its esters, or via the addition of a cyclohexyl magnesium halide to a phenylglyoxylate. google.com The synthesis of optically active forms, including the (R)-enantiomer, can be achieved through asymmetric synthesis, for instance, by using a chiral auxiliary ester of glyoxylic acid in a Grignard addition reaction. google.com

Further structural modifications can be introduced through various organic reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a versatile tool for introducing substituents onto the phenyl ring of phenylacetic acid derivatives. researchgate.net While specific examples for (R)-Cyclohexylphenylacetic acid are not extensively detailed in readily available literature, the general principles of these reactions are applicable. The choice of catalyst, base, and reaction conditions is critical for achieving good yields and selectivity, particularly when dealing with sterically hindered or electronically diverse substrates.

Design and Preparation of Alpha-Substituted Phenylacetic Acid Analogues with Cyclohexyl Moieties

The introduction of substituents at the alpha-position of phenylacetic acid analogues containing a cyclohexyl moiety can significantly influence their biological activity. The design of these analogues often focuses on creating compounds with specific steric and electronic properties.

The synthesis of α,α-disubstituted amino acids, a related class of compounds, provides insights into potential synthetic strategies. In these syntheses, an alkyl substituent replaces the α-hydrogen atom, which restricts the conformational freedom of the side chain and influences the secondary structure of their derived peptides. nih.gov Similar principles can be applied to the design of non-amino acid analogues of this compound.

While direct α-substitution on this compound is not widely documented, general methods for the α-alkylation of carboxylic acid derivatives could be employed. This typically involves the formation of an enolate from the corresponding ester or other activated derivative, followed by reaction with an alkyl halide. The stereochemical outcome of such reactions is a critical consideration, and the use of chiral auxiliaries or asymmetric catalysts may be necessary to control the configuration at the newly formed stereocenter.

Formation of Esters, Amides, and Other Functional Derivatives of Cyclohexylphenylacetic Acid

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a wide range of functional derivatives, including esters and amides. These derivatives are often prepared to modulate the compound's physicochemical properties, such as solubility, stability, and membrane permeability.

Esterification

The formation of esters from carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly sulfuric acid), is a classic method. ucalgary.ca For more sensitive or sterically hindered substrates, milder methods are often preferred. The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation at room temperature under neutral conditions. youtube.com This method is particularly useful for a wide variety of acids and alcohols. youtube.com Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an alcohol to form the ester. youtube.com

A specific example related to a similar structure involves the synthesis of esters of cyclohexylphenylglycolic acid. In one patented process, the synthesis of optically active cyclohexylphenylglycolate esters is achieved by reacting the corresponding acid with an alkyl or alkenyl chloroformate to form a mixed anhydride, which then reacts with the desired alcohol. google.com While the use of mixed anhydrides is more common for amide synthesis, this demonstrates its applicability for ester formation in this class of compounds. google.com

Table 1: Common Reagents for Esterification

| Reagent/Method | Conditions | Advantages |

| Alcohol + Acid Catalyst (H₂SO₄) | Reflux | Simple, inexpensive |

| Dicyclohexylcarbodiimide (DCC) + DMAP | Room Temperature | Mild conditions, high yield |

| Acyl Chloride + Alcohol | Often with a base | High reactivity |

| Mixed Anhydride | Varies | Can be used for sensitive substrates |

Amidation

The synthesis of amides from carboxylic acids is a cornerstone of peptide chemistry and medicinal chemistry. Direct reaction of a carboxylic acid with an amine requires high temperatures to drive off the water formed. youtube.com A more common and milder approach involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. youtube.com

Alternatively, a plethora of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. youtube.com These reagents, such as dicyclohexylcarbodiimide (DCC) and various uronium salts (e.g., HATU, HBTU), activate the carboxylic acid in situ to form a reactive intermediate that is then readily attacked by the amine. youtube.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. A solvent-free method for amide synthesis using boric acid as a catalyst with urea (B33335) has also been reported as a green chemistry approach. researchgate.netresearchgate.net

Table 2: Common Reagents for Amidation

| Reagent/Method | Conditions | Advantages |

| Amine + Heat | High Temperature | Direct method |

| Acyl Chloride + Amine | Often with a base | High reactivity |

| Coupling Reagents (DCC, HATU, etc.) | Room Temperature | Mild conditions, high efficiency |

| Boric Acid + Urea | Solvent-free, heat | Green chemistry approach |

The derivatization of the carboxylic acid group allows for the introduction of a wide array of functionalities, enabling the fine-tuning of the molecule's properties for various applications.

Stereochemical Investigations of Cyclohexylphenylacetic Acid

Methodologies for Determination of Enantiomeric Excess and Purity

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common and highly accurate methods for determining the enantiomeric excess of chiral carboxylic acids. nih.gov These techniques typically utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The differential interaction results in different retention times for the (R) and (S)-enantiomers, allowing for their quantification. For instance, a chiral HPLC method can be developed using a column such as Lux Amylose-2, which contains a chiral stationary phase like amylose (B160209) tris(5-chloro-2-methyl phenyl carbamate). epa.gov The choice of mobile phase, flow rate, and detector wavelength are optimized to achieve baseline separation of the enantiomers. epa.govnih.gov

A notable challenge in these chromatographic methods can be the requirement of pure enantiomeric standards for the initial identification of the elution order and for quantitative calibration. uma.es However, approaches have been developed to determine enantiomeric excess without the need for enantiomerically pure standards by using chiroptical detectors, such as a circular dichroism (CD) detector, in series with conventional photometric detectors. uma.es

Another innovative method for determining enantiomeric excess involves the use of a chiral metal complex as a host that forms diastereomeric complexes with the enantiomers of the chiral carboxylic acid. The resulting complexes can then be analyzed using circular dichroism (CD) spectroscopy. nih.gov The CD spectrum of the complex formed with the (R)-enantiomer will be a mirror image of the spectrum of the complex formed with the (S)-enantiomer. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined with high accuracy. nih.gov This method has been successfully applied to various chiral carboxylic acids and offers a high-throughput alternative to traditional chromatographic techniques. nih.gov

The following table summarizes the key aspects of these methodologies:

Table 1: Methodologies for Determination of Enantiomeric Excess| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. nih.govuma.es | High accuracy and precision. nih.gov | Often requires pure enantiomeric standards for calibration. uma.es |

| Circular Dichroism (CD) with Chiral Host | Formation of diastereomeric complexes with a chiral host, which are then analyzed by CD spectroscopy. nih.gov | High-throughput, does not necessarily require pure standards for qualitative analysis. nih.gov | Requires a suitable chiral host that interacts with the analyte. |

Analysis of Stereoselectivity and Diastereoselectivity in Synthetic Reactions of Cyclohexylphenylacetic Acid

The synthesis of enantiomerically pure (R)-Cyclohexylphenylacetic acid relies on stereoselective and diastereoselective reactions. Stereoselectivity in this context refers to the preferential formation of one enantiomer over the other, while diastereoselectivity involves the preferential formation of one diastereomer over others in reactions that create a new stereocenter in a molecule that already contains one.

A common strategy for the enantioselective synthesis of α-substituted carboxylic acids like cyclohexylphenylacetic acid is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a plausible approach involves the alkylation of a chiral enolate. For example, a chiral oxazolidinone auxiliary can be acylated with phenylacetic acid. Deprotonation of this N-acyloxazolidinone with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The subsequent alkylation of this enolate with a cyclohexyl halide would proceed with high diastereoselectivity, guided by the steric bulk of the chiral auxiliary. Finally, removal of the auxiliary would furnish this compound.

The diastereoselectivity of such alkylation reactions is often rationalized using models like the one proposed for Evans' chiral auxiliaries. In this model, the enolate adopts a specific conformation to minimize steric interactions, and the electrophile (in this case, the cyclohexyl group) approaches from the less hindered face.

A study on the diastereoselective alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid provides a relevant example of stereocontrol in a similar system. In this case, deprotonation and subsequent alkylation were found to be completely stereoselective under various conditions.

The following table presents a hypothetical example of diastereomeric ratios that could be achieved in the synthesis of a precursor to this compound using a chiral auxiliary approach.

Table 2: Hypothetical Diastereoselectivity in the Synthesis of a Precursor to this compound

| Alkylating Agent | Chiral Auxiliary | Diastereomeric Ratio (R,R) : (R,S) |

|---|---|---|

| Cyclohexyl bromide | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | >95:5 |

| Cyclohexyl iodide | (S)-4-isopropyloxazolidin-2-one | >90:10 |

Conformational Analysis of this compound Enantiomers

The three-dimensional shape, or conformation, of this compound is crucial for its interactions with other chiral molecules, such as biological receptors or chiral catalysts. The conformational preferences of this molecule are determined by the rotational freedom around the single bonds connecting the cyclohexyl, phenyl, and carboxylic acid groups.

The conformational analysis of this compound can be investigated using both computational and experimental methods. Computational methods, such as molecular mechanics (e.g., MM3, AMBER) and density functional theory (DFT), can be used to calculate the potential energy of different conformations and identify the most stable ones. nih.gov These calculations can provide valuable information about bond lengths, bond angles, and dihedral angles of the low-energy conformers. For example, a computational study on a flavonoid compound identified nine different stable conformations and calculated their relative energies. nih.gov

The cyclohexyl ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for cyclohexane (B81311) and its derivatives. The phenyl and carboxylic acid substituents can occupy either axial or equatorial positions on the chair. Generally, bulky substituents prefer the equatorial position to minimize steric strain (1,3-diaxial interactions). Therefore, the most stable conformer is likely to have both the phenyl and the carboxylic acid groups in equatorial or pseudo-equatorial positions relative to the cyclohexyl ring.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for conformational analysis in solution. The coupling constants between protons (³J-values) can provide information about the dihedral angles between them, which in turn can be used to deduce the conformation of the molecule. For cyclic systems, the magnitude of the coupling constants can help to determine the relative orientation of substituents.

A Newman projection looking down the Cα-C(cyclohexyl) bond can be used to visualize the different staggered conformations (gauche and anti) and their relative steric energies. The conformation that minimizes the steric interactions between the bulky phenyl, cyclohexyl, and carboxylic acid groups will be the most populated. A study on a host-guest complex of a chiral carboxylic acid utilized Newman projections to rationalize the observed stereochemistry. nih.gov

Table 3: Predicted Low-Energy Conformations of this compound

| Conformer | Cyclohexyl Substituent Position | Phenyl Group Orientation | Carboxylic Acid Orientation | Predicted Relative Energy |

|---|---|---|---|---|

| 1 | Equatorial | Pseudo-equatorial | Pseudo-equatorial | Lowest |

| 2 | Equatorial | Pseudo-axial | Pseudo-equatorial | Higher |

| 3 | Axial | Pseudo-equatorial | Pseudo-equatorial | Highest |

This table illustrates the expected relative energies of different conformers based on general principles of steric hindrance.

Advanced Spectroscopic and Analytical Characterization of R Cyclohexylphenylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (R)-Cyclohexylphenylacetic acid, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the distinct chemical environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms. libretexts.org The chemical shifts are influenced by factors such as electronegativity and hybridization. libretexts.orgoregonstate.edu For this compound, the spectrum is characterized by several key regions:

Aromatic Protons: The protons on the phenyl group typically appear as a multiplet in the downfield region, generally between 7.0 and 9.0 ppm. oregonstate.edu

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a very downfield chemical shift, often above 10.0 ppm. oregonstate.eduwfu.edu

Methine Proton (α-proton): The single proton attached to the chiral carbon (the α-carbon) is coupled to both the phenyl and cyclohexyl groups and appears at a distinct chemical shift.

Cyclohexyl Protons: The protons of the cyclohexyl ring produce a complex series of overlapping multiplets in the aliphatic region, typically between 0.8 and 1.9 ppm. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. oregonstate.edu The typical chemical shift ranges are broader than in ¹H NMR. oregonstate.edu

Carbonyl Carbon: The carbon of the carboxylic acid group is significantly deshielded and appears in the 170-185 ppm range. libretexts.org

Aromatic Carbons: The carbons of the phenyl ring resonate in the aromatic region, approximately between 125 and 150 ppm. libretexts.org

Aliphatic Carbons: The methine carbon attached to the phenyl and cyclohexyl groups, along with the carbons of the cyclohexyl ring, appear in the upfield region of the spectrum, typically from 10 to 50 ppm. oregonstate.edu

The stereochemical assignment, while not directly determined by standard NMR, can be inferred through the use of chiral derivatizing agents or chiral solvating agents, which induce diastereomeric environments that can be distinguished by NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10.0 (broad s) | 170 - 185 |

| Aromatic (C₆H₅) | 7.0 - 9.0 (m) | 125 - 150 |

| Methine (α-CH) | 3.0 - 4.0 (m) | 40 - 55 |

| Cyclohexyl (-C₆H₁₁) | 0.8 - 1.9 (m) | 10 - 50 |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. oregonstate.eduwfu.eduoregonstate.edulibretexts.org s = singlet, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The NIST Chemistry WebBook confirms the availability of IR spectral data for this compound. nist.gov The spectrum is dominated by absorptions corresponding to the carboxylic acid and the hydrocarbon moieties.

Key characteristic absorption bands include:

O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid appears around 1700-1725 cm⁻¹.

C-H Stretches: Absorptions for the aromatic C-H bonds are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring skeletal vibrations result in medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group are found in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aliphatic/Aromatic | C-H Stretch | 2850 - 3100 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Note: Frequencies are approximate and based on standard IR correlation tables and data for similar compounds. nist.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns under ionization. nist.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₄H₁₈O₂ (molecular weight: 218.29 g/mol ). nist.gov

The fragmentation of the molecular ion is predictable and aids in structural confirmation. Key fragmentation pathways include:

Alpha Cleavage: This is a common fragmentation pathway for carboxylic acids and compounds with phenyl groups. libretexts.org Cleavage of the bond between the α-carbon and the cyclohexyl group or the phenyl group can occur.

Loss of the Carboxyl Group: A prominent fragmentation involves the loss of the -COOH group (45 Da) to yield a [M-45]⁺ fragment ion.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving a gamma-hydrogen transfer could potentially occur if the side chain were longer. libretexts.org

Cyclohexyl Ring Fragmentation: The cyclohexyl ring can undergo fragmentation, leading to the loss of smaller alkene fragments.

Tropylium (B1234903) Ion Formation: Fragmentation of the phenyl-containing portion can lead to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Chiral Properties

As a chiral molecule, this compound interacts with plane-polarized and circularly polarized light, making Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) essential techniques for characterizing its stereochemistry. wikipedia.orgnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgslideshare.net An ORD spectrum of this compound would show a specific rotation value at a given wavelength (e.g., the sodium D-line, 589 nm) and a characteristic dispersion curve. slideshare.net The curve's shape, particularly near an absorption maximum (known as the Cotton effect), can be used to help assign the absolute configuration by comparing it to known compounds. slideshare.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. encyclopedia.pubmdpi.com The resulting spectrum consists of positive or negative peaks (Cotton effects) that are highly sensitive to the molecule's three-dimensional structure. nih.gov For this compound, the chromophores (the phenyl ring and the carbonyl group) will give rise to a unique ECD spectrum. Comparing the experimental ECD spectrum with spectra predicted by quantum-mechanical calculations is a powerful, modern method for the unambiguous assignment of the absolute configuration. nih.govsemanticscholar.org

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for assessing the purity, particularly the enantiomeric purity, and for performing quantitative analysis of this compound.

HPLC is the most widely used technique for the analysis of non-volatile chiral compounds like this compound. phenomenex.com

Chiral Separation: To determine enantiomeric purity, a chiral stationary phase (CSP) is required. chiralpedia.comsigmaaldrich.com These phases create a chiral environment within the column, allowing for differential interaction with the (R) and (S) enantiomers. chiralpedia.com This results in the separation of the two enantiomers into distinct peaks. The mechanism often relies on forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. chiralpedia.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly effective for this class of compounds. nih.gov

Quantitative Analysis: Once a separation method is established, HPLC is used for quantitative analysis to determine the concentration of the compound in a sample. researchgate.net This is typically achieved by creating a calibration curve using standards of known concentration and comparing the peak area or height of the analyte to this curve. nih.govyoutube.com The quantitative analysis of multiple components by a single marker (QAMS) is an advanced method that can also be employed. nih.gov

Table 3: Typical HPLC Parameters for Chiral Analysis

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak IA, Chirobiotic V) |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol with acidic modifier) or Reversed Phase (e.g., Acetonitrile/Water with buffer) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 210 nm or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas chromatography can also be utilized for the analysis of this compound, although it typically requires derivatization to increase the analyte's volatility and improve chromatographic performance. gcms.cz

Derivatization: The carboxylic acid group is usually converted into a less polar and more volatile ester (e.g., a methyl or ethyl ester) prior to GC analysis.

Chiral Separation: Enantiomeric separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin (B1172386). gcms.czchromatographyonline.com These columns allow for the separation of the derivatized enantiomers. Comprehensive two-dimensional GC (GC×GC) can be employed for complex samples to enhance resolution. nih.gov

Quantitative Analysis: GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for quantification. mdpi.com When using GC-MS, selected ion monitoring (SIM) can provide high sensitivity and selectivity for trace-level analysis.

Computational and Theoretical Studies of R Cyclohexylphenylacetic Acid

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Structural Prediction and Conformational Preferences

Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental to predicting the three-dimensional structure and identifying the most stable conformations of (R)-Cyclohexylphenylacetic acid. These computational techniques map the potential energy surface of the molecule, revealing the low-energy shapes it preferentially adopts.

MM methods, which use classical physics-based force fields, are typically employed for an initial broad search of the conformational space. This approach rapidly evaluates a vast number of possible arrangements of the cyclohexyl and phenyl rings relative to the chiral center and carboxylic acid group. Following this, more computationally intensive QM methods, such as Density Functional Theory (DFT), are used to refine the geometries and energies of the most plausible conformers found by MM.

Table 1: Representative Output of a Conformational Analysis for this compound This table illustrates the typical data generated from QM/MM calculations. The values are representative examples.

| Conformer ID | Dihedral Angle (Cyclohexyl-Cα-Phenyl-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | 175° | 0.00 | 75.3 |

| Conf-2 | -65° | 1.25 | 13.5 |

| Conf-3 | 70° | 1.40 | 11.2 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While QM/MM calculations provide a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to generate a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations are crucial for exploring its complete conformational landscape. These simulations can show the transitions between the stable conformers predicted by QM/MM methods and determine the energy barriers for these changes. This provides a more realistic understanding of the molecule's flexibility in solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, researchers can investigate dimerization through hydrogen bonding between the carboxylic acid groups, a common phenomenon for carboxylic acids. The simulations can quantify the stability of these dimers and other aggregates, which is critical for understanding crystallization processes and the properties of the material in its solid state.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. While direct QSAR studies on this compound itself are not extensively published, the methodology would be applied to its derivatives to guide the design of analogs with enhanced potency or desired properties.

A QSAR study begins by calculating a set of molecular descriptors for each compound in a series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. For a series of this compound derivatives, key descriptors would include:

Topological Descriptors: Molecular weight, atom count, and connectivity indices.

Electronic Descriptors: Partial charges on atoms, dipole moment, and molecular polarizability.

Steric/Shape Descriptors: Molecular volume, surface area, and specific shape indices that describe the bulkiness of substituents.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures lipophilicity.

Statistical methods are then used to build a mathematical model that links these descriptors to the observed biological activity. nih.govdrugdesign.org The resulting QSAR equation can predict the activity of new, unsynthesized derivatives and highlight which structural features are most important for activity. nih.gov

Table 2: Example of Structural Descriptors Used in a Hypothetical QSAR Study of this compound Derivatives This table provides an example of the types of descriptors that would be calculated and correlated against biological activity.

| Derivative | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| Parent | 218.29 | 3.5 | 37.3 | 10.5 |

| 4'-Chloro | 252.73 | 4.2 | 37.3 | 5.2 |

| 4'-Methoxy | 248.31 | 3.4 | 46.5 | 15.8 |

| Cyclopentyl | 204.26 | 3.1 | 37.3 | 22.1 |

Mechanistic Modeling of Asymmetric Reaction Pathways

One of the most powerful applications of computational chemistry is in elucidating the mechanisms of complex chemical reactions. The synthesis of enantiomerically pure this compound often involves asymmetric catalysis, for example, the rhodium-catalyzed asymmetric hydrogenation of a C=C double bond in a precursor molecule.

Computational modeling, particularly using DFT, can map out the entire catalytic cycle for such a reaction. These studies provide detailed, step-by-step insights that are often impossible to obtain through experimental means alone. Key findings from such mechanistic modeling include:

Identification of the Active Catalyst: Calculations can determine the true structure of the catalytically active species, which may be different from the precursor complex added to the reaction. nih.gov

Elucidation of the Reaction Pathway: The model can trace the path from reactants to products, identifying all transition states and intermediates. This allows for the determination of the rate-limiting step of the reaction.

Origin of Enantioselectivity: This is the most critical aspect for asymmetric synthesis. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, researchers can understand why the catalyst favors the formation of the desired (R)-product. The energy difference between these two diastereomeric transition states directly correlates with the enantiomeric excess (ee) observed experimentally. These models can pinpoint the specific steric and electronic interactions between the substrate and the chiral ligands on the metal catalyst that control the stereochemical outcome. nih.gov

Applications of R Cyclohexylphenylacetic Acid As Chiral Intermediates and Building Blocks in Organic Synthesis

Role as Precursors in the Synthesis of Chiral Compounds

The primary application of (R)-Cyclohexylphenylacetic acid as a chiral precursor lies in its ability to transfer its stereochemical information to new molecules. The carboxylic acid moiety provides a handle for a variety of chemical transformations, allowing for the elongation of the carbon chain, the introduction of new functional groups, or the formation of amide and ester linkages, all while retaining the crucial (R)-configuration at the stereocenter.

One key transformation is the reduction of the carboxylic acid to a primary alcohol. This conversion yields (R)-2-cyclohexyl-2-phenylethanol, a chiral alcohol that can then be used in subsequent synthetic steps. For instance, this alcohol can undergo oxidation to the corresponding aldehyde, which is a versatile intermediate for carbon-carbon bond-forming reactions such as aldol (B89426) additions, Wittig reactions, and Grignard reactions. The chirality of the starting material ensures that the products of these reactions are also chiral, often with a high degree of stereoselectivity.

Furthermore, the carboxylic acid can be activated and coupled with various amines or alcohols to form chiral amides and esters, respectively. These derivatives can serve as key intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and other bioactive compounds. The inherent chirality of the this compound backbone is instrumental in guiding the stereochemical outcome of subsequent reactions.

Table 1: Synthetic Transformations of this compound as a Chiral Precursor

| Starting Material | Reagents and Conditions | Product | Application of Product |

| This compound | 1. SOCl₂, 2. NaBH₄ | (R)-2-Cyclohexyl-2-phenylethanol | Chiral alcohol intermediate for oxidation or etherification reactions. |

| This compound | 1. (COCl)₂, 2. Amine, Base | (R)-N-substituted-2-cyclohexyl-2-phenylacetamide | Chiral amide synthesis. |

| This compound | 1. H₂SO₄, Alcohol | (R)-Alkyl 2-cyclohexyl-2-phenylacetate | Chiral ester synthesis. |

Utilization in the Construction of Complex Organic Molecules

The structural features of this compound, namely the presence of both a bulky cyclohexyl group and an aromatic phenyl group attached to the chiral center, make it an attractive building block for the construction of complex organic molecules. These groups can influence the steric environment around the reactive centers, thereby directing the stereochemical course of reactions and enabling the synthesis of intricate three-dimensional structures.

In the context of complex molecule synthesis, this compound can be incorporated into a larger molecular framework through various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, allowing for the attachment of additional substituents and the extension of the molecular structure. Similarly, the cyclohexyl ring can undergo functionalization, although it is generally less reactive than the phenyl ring.

The stereocenter of this compound can act as a crucial control element in asymmetric synthesis. When used as a chiral auxiliary, it can be temporarily attached to a prochiral molecule to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and recovered, having served its purpose of inducing chirality in the target molecule.

The rigid and well-defined conformation of the cyclohexyl ring, combined with the stereochemical information at the adjacent chiral center, provides a powerful tool for chemists to control the spatial arrangement of atoms in the molecules they are building. This level of control is essential for the synthesis of natural products and other complex organic molecules that possess multiple stereocenters and intricate architectures.

Table 2: Examples of Complex Molecule Synthesis Utilizing this compound Derivatives

| Precursor Derived from this compound | Reaction Type | Resulting Structural Motif | Significance in Complex Molecules |

| (R)-2-Cyclohexyl-2-phenylacetaldehyde | Aldol Addition | β-Hydroxy carbonyl compound | Construction of polyketide natural product backbones. |

| (R)-N-Allyl-2-cyclohexyl-2-phenylacetamide | Claisen Rearrangement | γ,δ-Unsaturated carboxylic acid | Introduction of stereocenters and functional groups for further elaboration. |

| (R)-2-Cyclohexyl-2-phenylethyllithium | Nucleophilic Addition | Chiral alcohol with a new stereocenter | Building block for multi-component synthesis. |

Future Research Directions and Unexplored Avenues for R Cyclohexylphenylacetic Acid

Development of Novel and More Efficient Enantioselective Synthetic Methods

The enantioselective synthesis of chiral carboxylic acids, including (R)-Cyclohexylphenylacetic acid, is a field of continuous development. Future research will likely focus on the creation of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

One promising area is the advancement of asymmetric hydrogenation . While established methods exist, the development of new chiral ligands for transition metals like rhodium, ruthenium, and iridium could lead to catalysts that operate under milder conditions, with lower catalyst loadings, and provide even higher enantiomeric excesses (ee). Research could explore ligands with novel electronic and steric properties to enhance their interaction with prochiral substrates.

Another key direction is the use of C-H activation/functionalization . This strategy allows for the direct introduction of the carboxylic acid group or the chiral center onto a pre-existing molecular scaffold, often with high atom economy. Future work could focus on developing catalysts that can selectively activate specific C-H bonds in precursors to this compound, enabling more convergent and efficient synthetic routes.

Furthermore, organocatalysis continues to be a vibrant area of research. The design of new chiral organic molecules that can catalyze the enantioselective synthesis of α-aryl carboxylic acids offers a metal-free alternative to traditional methods. Research in this area could lead to the discovery of catalysts with unique reactivity and selectivity profiles.

| Synthetic Method | Potential Catalyst/Ligand System | Anticipated Advantages |

| Asymmetric Hydrogenation | Novel chiral phosphine-oxazoline ligands for Iridium | Higher turnover numbers, lower catalyst loading, milder reaction conditions. |

| C-H Functionalization | Palladium catalysts with chiral directing groups | Increased step- and atom-economy, access to novel synthetic disconnections. |

| Organocatalysis | Chiral Brønsted acids or bifunctional amine-thiourea catalysts | Metal-free synthesis, potentially lower toxicity and cost, different reactivity. |

Advanced Spectroscopic Techniques for Enhanced Chiral Discrimination and In-Situ Analysis

The accurate determination of enantiomeric purity and the real-time monitoring of enantioselective reactions are crucial for both research and industrial applications. Future research in this area will likely focus on the development and application of more sensitive and sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of chiral analysis. The development of new chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) that can induce larger and more discernible chemical shift differences between the enantiomers of this compound is an active area of research. Future work could explore novel CSAs based on macrocycles or metal complexes that exhibit strong and specific interactions with the analyte. Furthermore, advanced NMR techniques, such as those utilizing hyperpolarization or multidimensional spectroscopy, could enhance sensitivity and provide more detailed structural information about the diastereomeric complexes formed.

Vibrational spectroscopy , including Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) , offers a powerful alternative for chiral discrimination without the need for derivatization. These techniques provide information about the absolute configuration of chiral molecules in solution. Future research could focus on improving the sensitivity and accessibility of these methods, as well as developing robust computational models to aid in the interpretation of the complex spectra.

The ability to perform in-situ analysis of enantioselective reactions is a significant goal. Techniques such as reaction monitoring by infrared (IR) or NMR spectroscopy coupled with chemometric analysis can provide real-time data on reaction kinetics and enantioselectivity. Future research could focus on developing specialized probes and flow cells that are compatible with a wide range of reaction conditions, enabling a deeper understanding of the reaction mechanisms and facilitating process optimization.

| Spectroscopic Technique | Future Research Focus | Potential Impact |

| NMR Spectroscopy | Novel chiral solvating agents (e.g., metal-organic frameworks) | Enhanced resolution of enantiomeric signals, enabling more accurate ee determination. |

| Vibrational Circular Dichroism (VCD) | Development of more sensitive instrumentation and user-friendly software | Routine determination of absolute configuration without the need for crystalline material. |

| In-situ Reaction Monitoring | Integration of fiber-optic probes for IR and Raman spectroscopy into reaction vessels | Real-time optimization of reaction parameters to maximize yield and enantioselectivity. |

Predictive Computational Models for Stereochemical Outcomes in Novel Reactions

Computational chemistry has become an indispensable tool in modern organic synthesis, offering insights into reaction mechanisms and predicting stereochemical outcomes. Future research in this area will focus on developing more accurate and computationally efficient models to guide the design of new enantioselective reactions for the synthesis of compounds like this compound.

Density Functional Theory (DFT) calculations are widely used to model the transition states of enantioselective reactions and to rationalize the origins of stereoselectivity. Future efforts will likely involve the use of more sophisticated computational methods that can more accurately account for non-covalent interactions, which are often crucial in determining the stereochemical outcome. The development of automated workflows for transition state searching will also accelerate the screening of potential catalysts and substrates.

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting the outcomes of chemical reactions. By training models on large datasets of experimental results, it is possible to develop predictive tools that can rapidly screen new catalysts and reaction conditions. Future research will focus on developing more robust and generalizable ML models for predicting the enantioselectivity of reactions leading to chiral carboxylic acids. nih.govresearchgate.net This will require the generation of large, high-quality datasets and the development of new molecular descriptors that can effectively capture the subtle features that govern stereoselectivity.

The integration of computational modeling with experimental work will be key to accelerating the discovery of new and improved synthetic methods. Predictive models can be used to prioritize experiments, reducing the time and resources required for catalyst and reaction optimization.

| Computational Approach | Key Research Direction | Expected Outcome |

| Density Functional Theory (DFT) | Development of more accurate and efficient functionals and basis sets. | More reliable prediction of transition state energies and enantiomeric ratios. |

| Machine Learning (ML) | Creation of large, curated datasets of enantioselective reactions. | Rapid and accurate prediction of enantioselectivity for new catalyst-substrate combinations. nih.govresearchgate.net |

| Integrated Computational-Experimental Workflows | Seamless integration of computational screening with automated experimental platforms. | Accelerated discovery and optimization of novel enantioselective synthetic methods. |

Exploration of Sustainable and Green Chemistry Approaches for its Production and Transformations

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on developing more environmentally benign methods for its synthesis and subsequent transformations.

The use of greener solvents is a key aspect of sustainable chemistry. Research will continue to explore the use of water, supercritical fluids (like CO2), and bio-based solvents as alternatives to traditional volatile organic compounds (VOCs). rsc.orgsemanticscholar.org The development of catalytic systems that are compatible with these green solvents will be a major focus.

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste. The development of recyclable catalysts , such as those immobilized on solid supports or in biphasic systems, is a key research area. rsc.org This allows for the easy separation and reuse of the catalyst, reducing both cost and environmental impact.

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly sustainable approach to the synthesis of chiral compounds. nih.gov Future research could explore the use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic cyclohexylphenylacetic acid or the development of novel enzyme-catalyzed routes for its enantioselective synthesis. nih.gov Biocatalytic methods often operate under mild conditions in aqueous media, making them inherently green.

| Green Chemistry Approach | Specific Research Area | Sustainability Benefit |

| Alternative Solvents | Development of catalytic systems for asymmetric synthesis in water or bio-derived solvents. rsc.org | Reduced use of hazardous and volatile organic compounds. |

| Recyclable Catalysts | Immobilization of chiral catalysts on polymeric or magnetic supports. | Simplified catalyst recovery and reuse, minimizing waste and cost. |

| Biocatalysis | Engineering of enzymes for the highly enantioselective synthesis of this compound. nih.gov | Use of renewable resources, mild reaction conditions, and biodegradable catalysts. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-Cyclohexylphenylacetic acid, and how do reaction conditions influence enantiomeric excess?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation of a prochiral ketone precursor using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Key factors include:

-

Catalyst choice : Chiral ligands (e.g., BINAP) directly impact enantioselectivity .

-

Temperature control : Lower temperatures reduce racemization risks during purification.

-

Purification : Use chiral stationary phases in HPLC to isolate the (R)-enantiomer. Validate purity via polarimetry or NMR with chiral shift reagents .

- Data Table : Common synthetic parameters from literature:

| Method | Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP | 85 | 92 | |

| Kinetic Resolution | Lipase enzyme | 70 | 88 |

Q. Which analytical techniques are most effective for confirming the chiral purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-derived stationary phases (e.g., Chiralpak AD-H). Mobile phase optimization (e.g., hexane/isopropanol) resolves enantiomers .

- Circular Dichroism (CD) : Correlate CD spectra with known (R)-configuration standards.

- NMR with Chiral Solvating Agents : Europium-based shift reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔfH°) of this compound across studies?

- Methodological Answer :

- Standardized Protocols : Follow NIST guidelines for calorimetry to measure enthalpy of formation (ΔfH°) under controlled conditions .

- Error Source Analysis : Compare solvent effects (e.g., polar vs. non-polar) and purity levels (≥99% by GC-MS). Replicate studies using high-purity samples to isolate experimental variables .

- Computational Validation : Use Gaussian software for DFT calculations to predict ΔfH° and cross-validate experimental data .

Q. What computational chemistry approaches are validated for predicting the stereochemical stability of this compound under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water vs. ethanol) to assess racemization rates. Force fields like AMBER or CHARMM model molecular behavior .

- Transition State Analysis : Use QM/MM methods to identify energy barriers for enantiomer interconversion. Compare with experimental kinetics (e.g., Arrhenius plots) .

- Docking Studies : Predict binding affinities in chiral environments (e.g., enzyme active sites) to evaluate configurational stability .

Q. How should researchers design experiments to minimize racemization during large-scale synthesis of this compound?

- Methodological Answer :

- Mild Reaction Conditions : Avoid high temperatures (>80°C) and strong acids/bases. Use aprotic solvents (e.g., THF) to reduce proton exchange .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect early racemization.

- Scale-up Considerations : Maintain mixing efficiency to prevent localized pH/temperature gradients. Pilot studies at 10% scale identify critical parameters .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this compound in enzymatic assays?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .

- Assay Replication : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, 25°C).

- Structural Elucidation : Use X-ray crystallography to verify ligand-enzyme binding modes and rule out stereochemical misassignments .

Key Considerations for Researchers

- Reproducibility : Document all synthetic steps and analytical parameters in line with RSC guidelines (e.g., detailed reagent grades, instrument calibration) .

- Ethical Data Presentation : Avoid selective reporting; disclose all data, including negative results, in supplementary materials .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioassay data to build robust structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.